Confluentin is a prenylated orcinol derivative [, , , , ] primarily isolated from the fruiting bodies of various species of the Albatrellus genus of mushrooms, such as Albatrellus flettii [, ], Albatrellus confluens [], and Albatrellus ovinus [, , ]. It has also been found in the Rhododendron genus, specifically Rhododendron dauricum [, , , , ] and Rhododendron lepidotum []. Confluentin is classified as a meroterpenoid pigment [].
a) One-step Synthesis: This approach involves the reaction of commercially available orcinol with trans,trans-farnesal in the presence of ethylenediamine diacetate as a catalyst [, , , ]. This method offers a concise and efficient route to racemic confluentin.
b) Enantioselective Synthesis: This approach utilizes a highly enantioselective domino aldol/oxa-Michael reaction of farnesal and 2-methoxy-4-methylsalicylaldehyde as a key step []. This method allows for the synthesis of enantiomerically pure confluentin.
Anti-cancer activity: Confluentin has been shown to downregulate KRAS expression in human colon cancer cells []. It achieves this by inhibiting the interaction between KRAS RNA and Insulin-like growth factor 2 mRNA-binding protein 1 (IMP1) []. Specifically, confluentin binds to the KH1&2 di-domains of IMP1, disrupting its binding to KRAS RNA, which is essential for IMP1's oncogenic function [].
Anti-inflammatory activity: Confluentin significantly inhibits compound 48/80-induced histamine release from rat peritoneal mast cells [], suggesting its potential role in managing allergic reactions.
Cancer research: Confluentin's ability to inhibit KRAS expression and induce apoptosis in colon cancer cells makes it a promising candidate for further investigation as a potential anti-cancer agent [].
Anti-inflammatory drug development: Confluentin's significant inhibitory effect on histamine release highlights its potential in developing new anti-inflammatory drugs, especially for allergic conditions [].
Antibacterial agent development: The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents. Confluentin's activity against gram-positive bacteria, including those relevant to human health, warrants further investigation for its potential therapeutic application [].
VR1 modulator research: While the exact nature of confluentin's interaction with VR1 requires further clarification, its potential as a VR1 modulator could have implications for pain management and inflammatory disease therapies [, ].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4